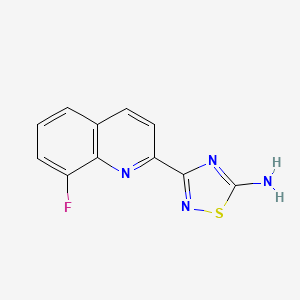![molecular formula C9H9F3N2O2 B13888155 2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid](/img/structure/B13888155.png)
2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid is a compound that features a trifluoromethyl group attached to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group and pyridine ring but lacks the aminomethyl and acetic acid groups.
2-(Trifluoromethyl)pyridin-4-amine: Similar in structure but differs in the position of the trifluoromethyl group and the absence of the acetic acid moiety.
Uniqueness: 2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid is unique due to the presence of both the aminomethyl and acetic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with diverse applications in various fields .
Propriétés
Formule moléculaire |
C9H9F3N2O2 |
|---|---|
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
2-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)7-1-5(3-13)6(4-14-7)2-8(15)16/h1,4H,2-3,13H2,(H,15,16) |
Clé InChI |
KCIIMRUNUMZCOY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1C(F)(F)F)CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



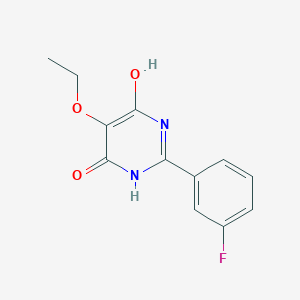

![Ethyl 2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-(hydroxyimino)acetate](/img/structure/B13888088.png)
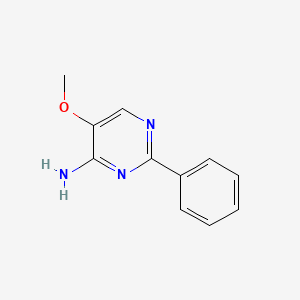
![tert-butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate](/img/structure/B13888099.png)
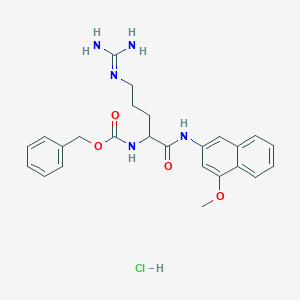
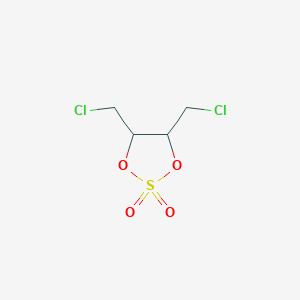
![5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13888116.png)
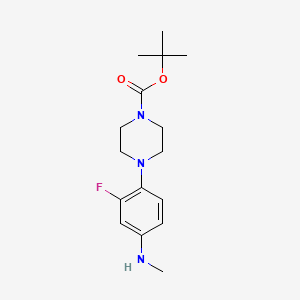

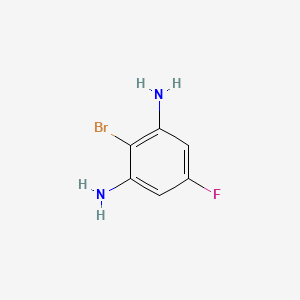
![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)
